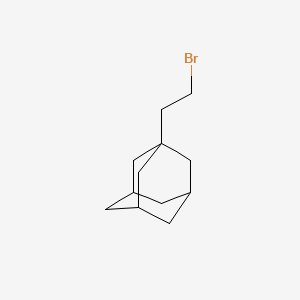

1-(2-Bromoethyl)adamantane

Description

Properties

IUPAC Name |

1-(2-bromoethyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Br/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKAIZXCUJMFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362863 | |

| Record name | 1-(2-bromoethyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-37-5 | |

| Record name | 1-(2-bromoethyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)adamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethyl)adamantane for Researchers and Drug Development Professionals

An authoritative overview of the chemical properties, synthesis, and applications of 1-(2-Bromoethyl)adamantane, a key intermediate in modern medicinal chemistry.

Abstract

1-(2-Bromoethyl)adamantane is a halogenated derivative of adamantane, a rigid, tricyclic hydrocarbon. Its unique structural and physicochemical properties, particularly its lipophilicity and stable cage-like structure, make it a valuable building block in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery and development, with a focus on antiviral and neuroprotective agents.

Chemical Properties and Data

1-(2-Bromoethyl)adamantane is a white to off-white solid at room temperature. The bulky adamantyl group attached to the bromoethyl moiety imparts significant lipophilicity, which can enhance the ability of derivative compounds to cross biological membranes, including the blood-brain barrier. Its CAS number is 773-37-5.[1]

Below is a summary of its key chemical and physical properties:

| Property | Value | Source(s) |

| CAS Number | 773-37-5 | [1] |

| Molecular Formula | C₁₂H₁₉Br | [2] |

| Molecular Weight | 243.18 g/mol | [2] |

| Melting Point | 68-69 °C | [3] |

| Boiling Point | 116-126 °C (at 3 Torr) | [3] |

| Density | 1.314 g/cm³ (Predicted) | [2] |

| Appearance | White to Off-White Solid/Crystalline Powder | [3][4] |

| Solubility | Insoluble in water; Soluble in Chloroform, Ethyl Acetate, DMSO, THF, and dichloromethane. | [3][4] |

Synthesis and Reactivity

1-(2-Bromoethyl)adamantane is a versatile intermediate due to the reactivity of the bromine atom, which can be readily displaced through nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a crucial precursor for creating diverse chemical libraries for drug screening.

A common and effective method for the synthesis of 1-(2-Bromoethyl)adamantane is through the bromination of its corresponding alcohol, 2-(adamantan-1-yl)ethanol.

Experimental Protocol: Synthesis from 2-(adamantan-1-yl)ethanol

This protocol details the synthesis of 1-(2-Bromoethyl)adamantane via the reaction of 2-(adamantan-1-yl)ethanol with hydrobromic acid and sulfuric acid.[5]

Materials:

-

2-(adamantan-1-yl)ethanol (10.82 g, 0.06 mol)

-

Hydrobromic acid (48%, 26.2 g)

-

Concentrated sulfuric acid (10.82 g)

-

Water

-

Diethyl ether

-

Sodium carbonate solution (10% w/v)

-

Magnesium sulfate (anhydrous)

-

Aqueous ethanol

Procedure:

-

A mixture of 48% hydrobromic acid (26.2 g), concentrated sulfuric acid (10.82 g), and 2-(adamantan-1-yl)ethanol (10.82 g, 0.06 mol) is prepared in a suitable reaction vessel.[5]

-

The mixture is stirred and heated under reflux for 6 hours.[5]

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

Water (60 ml) is added to the cooled reaction mixture, and it is shaken.[5]

-

The organic layer is separated and extracted with diethyl ether (3 x 100 ml).[5]

-

The combined ether extracts are washed with water (1 x 20 ml) followed by a 10% w/v sodium carbonate solution (20 ml).[5]

-

The resulting ether solution is dried over anhydrous magnesium sulfate.[5]

-

The ether is removed under reduced pressure to yield a solid crude product.[5]

-

The solid is recrystallized from aqueous ethanol to afford pure 1-(adamantan-1-yl)-2-bromoethane as white plates with a melting point of 71-72 °C.[5]

Caption: Synthetic workflow for 1-(2-Bromoethyl)adamantane.

Applications in Drug Development

The adamantane scaffold is a well-established pharmacophore in medicinal chemistry, known to impart favorable properties such as increased lipophilicity, metabolic stability, and a rigid framework for interacting with biological targets.[6] 1-(2-Bromoethyl)adamantane serves as a key intermediate for introducing this valuable moiety into new chemical entities.

-

Antiviral Agents: Adamantane derivatives have a history of use as antiviral drugs, most notably amantadine and rimantadine for influenza A.[6][7] 1-(2-Bromoethyl)adamantane is a precursor for synthesizing new adamantane-based compounds that can be evaluated for activity against various viruses. The bromoethyl group allows for the attachment of different pharmacophoric groups that can target viral components, such as ion channels.[8]

-

Neurological Disorders: The adamantane structure is central to memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[9] The lipophilic nature of the adamantane cage facilitates crossing the blood-brain barrier. 1-(2-Bromoethyl)adamantane is used to synthesize novel compounds targeting the central nervous system, including potential treatments for neurodegenerative diseases and other neurological conditions.[9] It is specifically used in the diastereoselective preparation of substituted [(adamantanyl)ethyl]phenylpiperidines, which have been investigated for their neurological activity.[1][3]

-

Other Therapeutic Areas: The versatility of 1-(2-Bromoethyl)adamantane allows for its use in the exploration of other therapeutic areas, including as a building block for protease inhibitors and neuraminidase-targeting compounds.[4] Research into adamantane derivatives extends to potential anti-cancer and anti-microbial applications.[6]

Caption: Role of 1-(2-Bromoethyl)adamantane in drug discovery.

Safety and Handling

1-(2-Bromoethyl)adamantane is classified as an irritant.[3] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place, with some suppliers recommending storage in a freezer at -20°C.[3] For complete safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. 1-(2-Bromoethyl)adamantane | 773-37-5 [chemicalbook.com]

- 2. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(2-Bromoethyl)adamantane CAS#: 773-37-5 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. prepchem.com [prepchem.com]

- 6. nbinno.com [nbinno.com]

- 7. alliedacademies.org [alliedacademies.org]

- 8. smolecule.com [smolecule.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromoethyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Bromoethyl)adamantane, a key intermediate in the development of various therapeutic agents. This document details the experimental protocols, summarizes key data, and presents visual workflows to facilitate a thorough understanding of this compound.

Physicochemical Properties

1-(2-Bromoethyl)adamantane is a white to off-white crystalline powder.[1] It is a derivative of adamantane, characterized by a rigid, cage-like hydrocarbon structure, which imparts unique properties such as high thermal stability and lipophilicity. These characteristics make it a valuable building block in medicinal chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉Br | [2][3][4] |

| Molecular Weight | 243.18 g/mol | [2][3][4][5] |

| CAS Number | 773-37-5 | [3][4][5][6] |

| Melting Point | 118-122 °C | [1] |

| Boiling Point | 285 °C (decomposes) | [1] |

| Density (predicted) | 1.32 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in DMSO, THF, and dichloromethane. | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Synthesis of 1-(2-Bromoethyl)adamantane

The synthesis of 1-(2-Bromoethyl)adamantane is most commonly achieved through the bromination of 1-adamantaneethanol. This reaction typically involves the use of a brominating agent in an acidic medium.

Experimental Protocol

A detailed experimental protocol for the synthesis of 1-(2-Bromoethyl)adamantane from 1-adamantaneethanol has been reported. The following procedure is a representative example:

Materials:

-

1-Adamantaneethanol

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-adamantaneethanol in diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of phosphorus tribromide in diethyl ether to the cooled solution, while maintaining the temperature below 10 °C. A small amount of pyridine is often added to neutralize the HBr byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 1-(2-Bromoethyl)adamantane.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-(2-Bromoethyl)adamantane.

Characterization of 1-(2-Bromoethyl)adamantane

The structure and purity of the synthesized 1-(2-Bromoethyl)adamantane are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-(2-Bromoethyl)adamantane is expected to show characteristic signals for the adamantyl cage protons and the ethyl chain protons. The adamantyl protons typically appear as a series of broad multiplets in the region of 1.5-2.0 ppm. The methylene protons of the ethyl group adjacent to the adamantyl cage (-CH₂-Ad) would appear as a triplet, while the methylene protons adjacent to the bromine atom (-CH₂-Br) would also appear as a triplet at a more downfield chemical shift due to the electron-withdrawing effect of the bromine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The highly symmetric adamantane cage gives rise to four distinct signals for the quaternary, methine, and two types of methylene carbons.[7] The introduction of the 2-bromoethyl substituent at the C1 position will cause a shift in the signals of the adamantyl carbons, particularly the carbon directly attached to the substituent. The two carbons of the ethyl chain will also be visible in the spectrum. The carbon attached to the bromine atom will be significantly downfield.

Reference ¹³C NMR Data for Adamantane Derivatives:

| Carbon Position | Adamantane (ppm) | 1-Bromoadamantane (ppm) |

| C1 | 28.46 | 69.1 |

| C2 | 37.85 | 48.0 |

| C3 | 28.46 | 31.9 |

| C4 | 37.85 | 35.7 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 1-(2-Bromoethyl)adamantane is expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of approximately equal intensity, which is characteristic of compounds containing a single bromine atom. The fragmentation pattern is likely to involve the loss of the bromine atom to form a stable adamantylethyl cation.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2-Bromoethyl)adamantane will show characteristic absorption bands for the C-H stretching and bending vibrations of the adamantyl cage and the ethyl group. The C-Br stretching vibration is also expected to be observed in the fingerprint region of the spectrum.

Characterization Workflow

The following diagram outlines the logical workflow for the characterization of synthesized 1-(2-Bromoethyl)adamantane.

Applications in Drug Development

1-(2-Bromoethyl)adamantane serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its rigid and lipophilic adamantyl moiety is often incorporated into drug candidates to enhance their binding affinity to target receptors, improve their pharmacokinetic properties, and reduce their metabolic degradation. It is a key building block for the development of antiviral agents, including protease inhibitors and neuraminidase-targeting compounds.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 1-(2-Bromoethyl)adamantane. The provided experimental protocol and characterization data serve as a valuable resource for researchers and scientists involved in the synthesis of adamantane-based compounds for drug discovery and development. The unique structural features of this molecule continue to make it an attractive scaffold for the design of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. kbfi.ee [kbfi.ee]

- 3. 1-(2-Bromoethyl)adamantane | C12H19Br | CID 1416305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Bromoethyl)adamantane | CAS: 773-37-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 1-(2-Bromoethyl)adamantane | 773-37-5 [chemicalbook.com]

- 6. synchem.de [synchem.de]

- 7. Adamantane(281-23-2) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1-(2-Bromoethyl)adamantane: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)adamantane, a key intermediate in pharmaceutical and materials science applications. The document details its molecular structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and subsequent use.

Molecular Structure and Chemical Formula

1-(2-Bromoethyl)adamantane is a derivative of adamantane, a rigid, cage-like hydrocarbon. It consists of an adamantane core substituted at the 1-position with a 2-bromoethyl group.

Molecular Formula: C₁₂H₁₉Br[1][2]

IUPAC Name: 1-(2-bromoethyl)adamantane[1]

Synonyms: 2-(1-Adamantyl)ethyl bromide, 1-(2-Bromo-ethyl)-adamantane, 2-Bromo-1-adamantylethane.[2]

The structure comprises the tricyclic adamantane cage, which provides a rigid and lipophilic scaffold, and a reactive bromoethyl side chain, making it a versatile building block in organic synthesis.[4]

Quantitative Data

The following tables summarize the key quantitative data for 1-(2-Bromoethyl)adamantane.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 243.18 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline powder | [5] |

| Melting Point | 68-69 °C | [5] |

| Boiling Point | 116-126 °C at 3 Torr | [5] |

| Density (Predicted) | 1.314 ± 0.06 g/cm³ | [5] |

| Solubility | Insoluble in water; Soluble in chloroform and ethyl acetate | [5] |

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

Note: These are predicted chemical shifts based on the analysis of adamantane derivatives. Actual experimental values may vary slightly.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~3.40 | Triplet | 2H | -CH₂-Br |

| ~1.85 | Triplet | 2H | Adamantyl-CH₂- |

| ~1.75 | Broad Singlet | 6H | Adamantane CH₂ |

| ~1.68 | Broad Singlet | 3H | Adamantane CH |

| ~1.55 | Broad Singlet | 6H | Adamantane CH₂ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

Note: These are predicted chemical shifts based on the analysis of adamantane derivatives. Actual experimental values may vary slightly.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~42.5 | CH₂ | Adamantyl-CH₂- |

| ~38.0 | CH₂ | Adamantane CH₂ |

| ~35.5 | CH | Adamantane CH |

| ~32.0 | C | Adamantane Quaternary C |

| ~30.0 | CH₂ | -CH₂-Br |

| ~28.5 | CH₂ | Adamantane CH₂ |

Table 4: Predicted Mass Spectrometry Fragmentation

Note: Fragmentation pattern is predicted based on the known behavior of 1-bromoadamantane and general principles of mass spectrometry.

| m/z | Proposed Fragment | Notes |

| 244/242 | [C₁₂H₁₉Br]⁺ | Molecular ion peak (M⁺, M+2), characteristic 1:1 ratio for bromine isotopes. |

| 163 | [C₁₂H₁₉]⁺ | Loss of the bromine radical (•Br). Likely a prominent peak. |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation, formed by cleavage of the ethyl group. Expected to be the base peak due to the stability of the tertiary carbocation. |

| Various | Fragments resulting from the further breakdown of the adamantane cage (e.g., m/z = 93, 79). |

Experimental Protocols

Synthesis of 1-(2-Bromoethyl)adamantane from 1-Adamantaneethanol

This protocol describes the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide, a standard and effective method.

Materials:

-

1-Adamantaneethanol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-adamantaneethanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (approximately 0.33 to 0.40 molar equivalents) dropwise to the cooled solution via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and partition the layers.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 1-(2-Bromoethyl)adamantane.

Application in Synthesis: Preparation of 1-[2-(1-Adamantyl)ethyl]piperidine

This protocol illustrates the use of 1-(2-Bromoethyl)adamantane as an alkylating agent in a nucleophilic substitution reaction with a secondary amine. This class of compounds has been investigated for various pharmaceutical applications.

Materials:

-

1-(2-Bromoethyl)adamantane

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 1-(2-Bromoethyl)adamantane, potassium carbonate (as a base, ~2-3 molar equivalents), and acetonitrile.

-

Add piperidine (a slight excess, ~1.1-1.2 molar equivalents) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.

-

Maintain the reflux for several hours (e.g., 12-24 hours) until TLC or GC-MS analysis indicates the consumption of the starting material.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by an appropriate method, such as column chromatography or distillation under reduced pressure, to yield the desired 1-[2-(1-Adamantyl)ethyl]piperidine.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthesis workflow for 1-(2-Bromoethyl)adamantane.

Analytical Workflow

Caption: Logical workflow for the structural characterization of 1-(2-Bromoethyl)adamantane.

References

- 1. 1-(2-Bromoethyl)adamantane | C12H19Br | CID 1416305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-bromoethyl)adamantane|773-37-5-Maohuan Chemical [bschem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 1-(2-Bromoethyl)adamantane | 773-37-5 [chemicalbook.com]

- 5. 1-(2-Bromoethyl)adamantane | 773-37-5 [amp.chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Bromoethyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromoethyl)adamantane is a key intermediate in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its rigid, bulky adamantane core imparts unique physicochemical properties, including high thermal stability and lipophilicity, which are critical considerations in drug design and process development. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 1-(2-Bromoethyl)adamantane. While quantitative experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes qualitative information, data from analogous adamantane derivatives, and established scientific principles to provide a thorough assessment. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility and stability profiles, empowering researchers to generate the specific data required for their applications.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Bromoethyl)adamantane is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉Br | PubChem[1] |

| Molecular Weight | 243.18 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not available in search results | |

| Boiling Point | Decomposes at elevated temperatures | |

| CAS Number | 773-37-5 | PubChem[1] |

Solubility Profile

The solubility of 1-(2-Bromoethyl)adamantane is dictated by its predominantly nonpolar and lipophilic character, a direct consequence of the bulky adamantane cage. The principle of "like dissolves like" is the primary determinant of its solubility in various solvents.

Qualitative Solubility

Qualitative solubility data for 1-(2-Bromoethyl)adamantane has been reported in several chemical supplier technical data sheets. A summary is provided in Table 2.

| Solvent | Polarity | Solubility |

| Water | Polar Protic | Insoluble[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[2] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble[2] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble[2] |

| Chloroform | Polar Aprotic | Slightly Soluble |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble |

Quantitative Solubility

Experimental Protocol for Quantitative Solubility Determination

A standard method for determining the quantitative solubility of a solid compound in a liquid solvent is the isothermal shake-flask method.

Objective: To determine the saturation solubility of 1-(2-Bromoethyl)adamantane in a given solvent at a specific temperature.

Materials:

-

1-(2-Bromoethyl)adamantane

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(2-Bromoethyl)adamantane to a series of vials.

-

Add a known volume of the solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A small amount of undissolved solid should remain.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of 1-(2-Bromoethyl)adamantane.

-

-

Calculation:

-

The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

-

Experimental workflow for solubility determination.

Stability Profile

The adamantane cage is known for its exceptional thermal and chemical stability, which is a consequence of its strain-free, diamondoid structure.[3] It is anticipated that 1-(2-Bromoethyl)adamantane will exhibit high stability. However, the presence of the bromoethyl group introduces a potential site for chemical transformation.

Hydrolytic Stability

The C-Br bond in 1-(2-Bromoethyl)adamantane is susceptible to hydrolysis, particularly under basic conditions, which would lead to the formation of 1-(2-hydroxyethyl)adamantane. The rate of hydrolysis is expected to be influenced by pH and temperature. Studies on the solvolysis of the closely related 1-bromoadamantane indicate that it undergoes hydrolysis, providing a model for the expected reactivity of the bromoethyl derivative.[4]

Thermal Stability

Adamantane derivatives are generally characterized by high thermal stability.[5][6][7] The decomposition of 1-(2-Bromoethyl)adamantane at elevated temperatures is likely to initiate at the bromoethyl moiety, potentially through elimination of HBr or cleavage of the C-C or C-Br bonds. A technical data sheet for a high-purity sample notes that it decomposes at 285°C.[2]

Photostability

While specific photostability studies on 1-(2-Bromoethyl)adamantane are not available, alkyl bromides can be susceptible to photodegradation upon exposure to UV light, which can induce cleavage of the C-Br bond to form radical intermediates. The adamantane cage itself is highly resistant to photodegradation.

Experimental Protocol for Stability Testing

A comprehensive stability testing protocol should be designed to evaluate the effects of temperature, humidity, pH, and light on the purity and integrity of 1-(2-Bromoethyl)adamantane over time. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Objective: To assess the stability of 1-(2-Bromoethyl)adamantane under various environmental conditions.

Materials:

-

1-(2-Bromoethyl)adamantane

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

pH buffers

-

Appropriate storage containers (e.g., amber glass vials)

-

Validated stability-indicating analytical method (e.g., HPLC with a suitable detector)

Procedure:

-

Forced Degradation Studies:

-

Subject the compound to stress conditions (e.g., high temperature, strong acid/base, oxidation, and light exposure) to identify potential degradation products and to develop a stability-indicating analytical method.

-

-

Long-Term and Accelerated Stability Studies:

-

Store samples of 1-(2-Bromoethyl)adamantane in appropriate containers under the following conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

-

Photostability Study:

-

Expose samples to a light source according to ICH Q1B guidelines, including a dark control.

-

-

Testing Schedule:

-

Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

-

Analysis:

-

At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of any degradation products.

-

Logical workflow for stability testing.

Conclusion

1-(2-Bromoethyl)adamantane is a valuable lipophilic building block with inherent stability conferred by its adamantane core. While it exhibits good solubility in common organic solvents, its aqueous solubility is negligible. The bromoethyl group represents the primary site of potential chemical instability, particularly towards hydrolysis. This guide provides a foundational understanding of the solubility and stability of this compound and offers detailed protocols for the experimental determination of these critical parameters. The generation of precise quantitative data through these methods will be invaluable for the optimization of synthetic routes, formulation development, and regulatory submissions involving 1-(2-Bromoethyl)adamantane.

References

- 1. 1-(2-Bromoethyl)adamantane | C12H19Br | CID 1416305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Solvolysis of 1-bromoadamantane; a kinetic artefact introduced by the reaction of aqueous base with a Pyrex glass vessel - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-(2-Bromoethyl)adamantane for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and key properties of 1-(2-bromoethyl)adamantane (CAS No. 773-37-5), a valuable building block in pharmaceutical and materials science research. Its rigid, lipophilic adamantane core makes it a sought-after intermediate in the development of novel therapeutics and advanced polymers.

Commercial Availability and Suppliers

1-(2-Bromoethyl)adamantane is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels are typically high, ensuring reproducibility in experimental settings. Below is a summary of representative suppliers and their product specifications. Pricing is generally available upon request.

| Supplier | Purity | Product Code/CAS No. | Additional Information |

| Sigma-Aldrich | 95% (from Life Chemicals Inc.) | LIF372153111 | Solid form.[1] |

| 97% (from BLD Pharmatech) | BL3H160C1C3C | Solid form, stored at room temperature.[2] | |

| Clearsynth | High Quality | CS-M-47109 | Certificate of Analysis provided.[3] |

| ChemicalBook | ≥98% (from ChemScene) | CS-W001642 | Stored at 4°C.[4] |

| 99% (from Career Henan Chemical Co.) | 773-37-5 | ||

| Finetech Industry Limited | High Quality | FT-0774909 | Custom synthesis and bulk quantities available.[5] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₉Br |

| Molecular Weight | 243.18 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 68-72°C |

| Boiling Point | 116-126°C at 3 Torr |

| Solubility | Insoluble in water; Soluble in DMSO, THF, dichloromethane, ether, and chloroform. |

| Storage | Sealed in a dry environment at room temperature or refrigerated (2-8°C). |

Synthesis of 1-(2-Bromoethyl)adamantane

The most direct and commonly cited laboratory-scale synthesis of 1-(2-bromoethyl)adamantane involves the bromination of 2-(adamantan-1-yl)ethanol.

Synthetic Pathway Overview

The synthesis is a two-step process starting from the commercially available 1-adamantaneacetic acid. The first step is the reduction of the carboxylic acid to the corresponding alcohol, 2-(1-adamantyl)ethanol. The second step is the substitution of the hydroxyl group with a bromine atom.

Caption: Synthesis pathway of 1-(2-Bromoethyl)adamantane.

Experimental Protocols

Step 1: Synthesis of 2-(1-Adamantyl)ethanol (Precursor)

While various reducing agents can be employed, the following protocol describes a general procedure for the reduction of 1-adamantaneacetic acid.

Materials:

-

1-Adamantaneacetic acid

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (dilute)

-

Sodium sulfate (anhydrous)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-adamantaneacetic acid in anhydrous ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0°C (ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then water again, while cooling in an ice bath.

-

The resulting precipitate is filtered off and washed with ether.

-

The combined organic filtrates are washed with dilute sulfuric acid and then with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-(1-adamantyl)ethanol, which can be purified by recrystallization or chromatography.

Step 2: Synthesis of 1-(2-Bromoethyl)adamantane

The following protocol is based on the bromination of 2-(adamantan-1-yl)ethanol using hydrobromic acid and sulfuric acid.[3]

Materials:

-

2-(Adamantan-1-yl)ethanol (0.06 mol, 10.82 g)

-

Hydrobromic acid (48%, 26.2 g)

-

Concentrated sulfuric acid (10.82 g)

-

Diethyl ether

-

Sodium carbonate solution (10% w/v)

-

Magnesium sulfate (anhydrous)

-

Aqueous ethanol for recrystallization

Procedure:

-

A mixture of 2-(adamantan-1-yl)ethanol, 48% hydrobromic acid, and concentrated sulfuric acid is stirred and heated under reflux for 6 hours.

-

After cooling to room temperature, 60 mL of water is added to the reaction mixture, and it is shaken.

-

The organic layer is separated and the aqueous layer is extracted three times with 100 mL portions of diethyl ether.

-

The combined organic extracts are washed once with 20 mL of water, followed by one wash with 20 mL of 10% sodium carbonate solution.

-

The ether solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting solid is recrystallized from aqueous ethanol to yield 1-(2-bromoethyl)adamantane as white plates with a melting point of 71-72°C.[3]

Caption: Experimental workflow for the synthesis of 1-(2-Bromoethyl)adamantane.

Applications in Research and Drug Development

1-(2-Bromoethyl)adamantane serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The adamantane moiety is known to enhance the lipophilicity of compounds, which can improve their pharmacokinetic properties, such as membrane permeability and metabolic stability. It is particularly utilized in the diastereoselective preparation of substituted [(adamantanyl)ethyl]phenylpiperidines, which have shown potential in various therapeutic areas. Furthermore, its unique structural properties are leveraged in materials science for the creation of high-performance polymers.

This guide provides a foundational understanding of 1-(2-bromoethyl)adamantane for researchers and professionals. For specific applications, further optimization of synthetic protocols and characterization may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this or any chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Adamantane Advantage: A Technical Guide to 1-(2-Bromoethyl)adamantane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The rigid, lipophilic, and three-dimensional structure of the adamantane cage has made it a privileged scaffold in modern drug discovery. Its unique properties can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. 1-(2-Bromoethyl)adamantane, a key intermediate, offers a versatile platform for the synthesis of a diverse range of biologically active molecules. This technical guide explores the applications of 1-(2-Bromoethyl)adamantane in medicinal chemistry, focusing on its role in the development of antiviral and neuroprotective agents. Through a detailed examination of synthetic protocols, quantitative biological data, and mechanistic insights, this document serves as a comprehensive resource for researchers in the field.

Antiviral Applications: Targeting HIV-1 Protease

The adamantane moiety has been successfully incorporated into a variety of antiviral drugs. Its bulky and hydrophobic nature can lead to strong interactions with the active sites of viral enzymes. One of the most significant applications of adamantane derivatives is in the design of HIV-1 protease inhibitors.

HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus, responsible for cleaving viral polyproteins into functional proteins. Inhibiting this enzyme prevents the maturation of new viral particles. The adamantane cage can be utilized as a hydrophobic P1 ligand in peptidomimetic inhibitors, effectively occupying the S1 pocket of the enzyme.

Quantitative Data: In Vitro Activity of Adamantane-Containing HIV-1 Protease Inhibitors

The following table summarizes the in vitro biological activity of a series of HIV-1 protease inhibitors incorporating an adamantane-derived scaffold. The data highlights the potent inhibitory activity against both wild-type and multi-drug resistant (MDR) strains of HIV-1.

| Compound ID | P2 Ligand | P1' Ligand | Kᵢ (nM, Wild-Type) | IC₅₀ (nM, Wild-Type) | IC₅₀ (nM, MDR Strain A) | IC₅₀ (nM, MDR Strain B) |

| 1a | (R)-THF | Phenyl | 0.008 | 12 | 25 | 48 |

| 1b | (S)-THF | Phenyl | 0.012 | 18 | 35 | 62 |

| 1c | bis-THF | Phenyl | 0.004 | 5 | 10 | 15 |

| 2a | (R)-THF | Isobutyl | 0.015 | 25 | 48 | 89 |

| 2b | bis-THF | Isobutyl | 0.006 | 8 | 15 | 28 |

Data presented is a representative summary from published studies and is intended for comparative purposes.

Experimental Protocol: Synthesis of an Adamantane-Derived Hydroxyethylamine Isostere Core

This protocol outlines a key step in the synthesis of adamantane-containing HIV-1 protease inhibitors, the preparation of a hydroxyethylamine isostere. While not starting directly from 1-(2-bromoethyl)adamantane, it demonstrates the synthetic strategies employed to incorporate the adamantane moiety into a complex peptidomimetic structure.

Step 1: Synthesis of (S)-1-(Adamantan-1-yl)-3-buten-1-ol

-

To a solution of adamantane-1-carbaldehyde (1.0 eq) in dry THF at -78 °C, add vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired alcohol.

Step 2: Sharpless Asymmetric Epoxidation

-

To a solution of the allylic alcohol from Step 1 (1.0 eq) in dry CH₂Cl₂ at -20 °C, add Ti(OⁱPr)₄ (1.1 eq) and (+)-diethyl tartrate (1.2 eq).

-

Stir the mixture for 30 minutes, then add tert-butyl hydroperoxide (1.5 eq, 5.5 M in decane) dropwise.

-

Maintain the reaction at -20 °C for 48 hours.

-

Quench the reaction with 10% aqueous tartaric acid and stir for 1 hour.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by flash chromatography to yield the epoxy alcohol.

Step 3: Regioselective Azide Opening

-

To a solution of the epoxy alcohol from Step 2 (1.0 eq) in a 4:1 mixture of THF and water, add NaN₃ (3.0 eq) and NH₄Cl (2.0 eq).

-

Heat the mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the azido diol.

Step 4: Protection and Further Elaboration

-

The resulting azido diol can then be further functionalized through standard protection group chemistry, reduction of the azide to an amine, and coupling with appropriate P2 and P1' ligands to yield the final protease inhibitors.

Mechanism of Action: HIV-1 Protease Inhibition

The adamantane-containing inhibitors act as transition-state analogs, binding tightly to the active site of HIV-1 protease. The bulky adamantyl group occupies the hydrophobic S1 pocket, while other parts of the molecule form hydrogen bonds with the enzyme's backbone, leading to potent inhibition.

Caption: Mechanism of HIV-1 Protease Inhibition.

Neurological Applications: Modulating Receptor Activity

The lipophilic nature of the adamantane scaffold facilitates crossing the blood-brain barrier, making it an attractive component for drugs targeting the central nervous system (CNS). Derivatives of 1-(2-bromoethyl)adamantane have been explored as antagonists for various receptors implicated in neurological disorders.

NMDA Receptor Antagonists for Neuroprotection

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory. However, their overactivation can lead to excitotoxicity and neuronal cell death, a hallmark of several neurodegenerative diseases like Alzheimer's disease. Memantine, an adamantane derivative, is an uncompetitive NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease. The synthesis of Memantine and its analogs often involves intermediates derived from halogenated adamantanes.

Quantitative Data: P2X Receptor Inhibition by Adamantane Derivatives

Recent research has also focused on other neurological targets, such as P2X receptors, which are implicated in pain and inflammation. The following table shows the inhibitory activity of adamantane-1-carbonyl thiourea derivatives against human P2X4 and P2X7 receptors.

| Compound ID | Substitution Pattern | h-P2X4R IC₅₀ (µM) | h-P2X7R IC₅₀ (µM) |

| 3a | 4-Chlorophenyl | 0.15 ± 0.02 | 0.28 ± 0.03 |

| 3b | 2,4-Dichlorophenyl | 0.08 ± 0.01 | 0.15 ± 0.02 |

| 3c | 4-Nitrophenyl | 0.52 ± 0.06 | 0.89 ± 0.09 |

| 4a | 4-Fluorophenyl | 0.04 ± 0.01 | > 10 |

| 4b | 4-Bromophenyl | 0.06 ± 0.01 | > 10 |

Data is representative of published findings and illustrates the potential for developing selective inhibitors.

Experimental Protocol: Synthesis of Memantine Hydrochloride from a Brominated Adamantane Intermediate

This protocol details the synthesis of Memantine hydrochloride from 1-bromo-3,5-dimethyladamantane, a close structural analog of derivatives that could be obtained from 1-(2-bromoethyl)adamantane.

Step 1: Amination of 1-bromo-3,5-dimethyladamantane

-

In a round-bottom flask, combine 1-bromo-3,5-dimethyladamantane (1.0 eq), urea (3.0 eq), and diphenyl ether (2.5 eq).

-

Heat the mixture with stirring, initially at 175 °C for 1 hour, followed by an increase in temperature to 220 °C for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

Step 2: Work-up and Salt Formation

-

Perform a standard acid-base workup to isolate the memantine free base.

-

Dissolve the crude free base in a suitable solvent (e.g., isopropanol).

-

Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield memantine hydrochloride.

Logical Workflow: From Starting Material to Therapeutic Agent

The development of adamantane-based drugs follows a logical progression from the synthesis of key intermediates to the final active pharmaceutical ingredient.

Caption: Generalized Drug Development Workflow.

Future Directions and Conclusion

1-(2-Bromoethyl)adamantane and its derivatives continue to be a fertile ground for medicinal chemistry research. The unique structural and physicochemical properties of the adamantane cage offer significant advantages in drug design, including enhanced lipophilicity, metabolic stability, and the ability to engage in strong hydrophobic interactions with biological targets.[1]

While this guide has focused on antiviral and neurological applications, the versatility of the adamantane scaffold extends to other therapeutic areas, including cancer, diabetes, and infectious diseases. Future research will likely involve the development of novel synthetic methodologies to access a wider range of functionalized adamantane derivatives and the exploration of new biological targets. The continued application of computational chemistry and structure-based drug design will undoubtedly accelerate the discovery of new adamantane-based therapeutics with improved efficacy and safety profiles.

References

1-(2-Bromoethyl)adamantane: A Versatile Building Block for Advanced Materials and Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane cage, a rigid and lipophilic hydrocarbon scaffold, has garnered significant attention in the fields of materials science and medicinal chemistry. Its unique three-dimensional structure imparts desirable properties such as thermal stability, chemical resistance, and improved pharmacokinetic profiles. 1-(2-Bromoethyl)adamantane, a key derivative, serves as a versatile building block for the synthesis of a wide array of advanced materials and therapeutic agents. The reactive bromoethyl group allows for facile chemical modification, enabling its incorporation into polymers to enhance their physical properties and its use as a precursor for novel drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1-(2-bromoethyl)adamantane, with a focus on its role in the development of high-performance polymers and its engagement with critical biological signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to facilitate further research and development in this promising area.

Introduction

Adamantane, with its diamondoid structure, offers a unique combination of rigidity, lipophilicity, and thermal stability.[1] These characteristics make it an attractive moiety for incorporation into various molecular architectures. 1-(2-Bromoethyl)adamantane is a particularly useful derivative due to the presence of a reactive bromine atom, which can be readily displaced in nucleophilic substitution reactions. This allows for the covalent attachment of the bulky adamantane cage to a wide range of substrates, leading to the creation of novel materials and bioactive molecules.[2]

In materials science, the incorporation of the adamantane unit into polymer backbones has been shown to significantly improve their thermal stability, glass transition temperature (Tg), and mechanical strength.[1][3] This makes adamantane-containing polymers suitable for applications in demanding environments, such as in the aerospace and electronics industries.

In medicinal chemistry, the adamantane scaffold is a well-established pharmacophore found in several approved drugs.[4] Its lipophilic nature can enhance drug absorption and distribution, while its rigid structure can provide a well-defined orientation for interaction with biological targets.[5] Adamantane derivatives have shown promise as antiviral agents, neuroprotective drugs, and modulators of various signaling pathways.[4][6] This guide will delve into the synthesis of 1-(2-bromoethyl)adamantane and its application as a foundational component for these advanced materials and therapeutic agents.

Physicochemical Properties of 1-(2-Bromoethyl)adamantane

A summary of the key physicochemical properties of 1-(2-bromoethyl)adamantane is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉Br | [7] |

| Molecular Weight | 243.18 g/mol | [7] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 68-69 °C | [9] |

| Boiling Point | 116-126 °C at 3 Torr | [9] |

| Solubility | Soluble in nonpolar organic solvents, insoluble in water. | [8] |

| CAS Number | 773-37-5 | [7] |

Synthesis and Characterization

Synthesis of 1-(2-Bromoethyl)adamantane

A common and efficient method for the synthesis of 1-(2-bromoethyl)adamantane involves the bromination of adamantane-1-ethanol.

Experimental Protocol: Synthesis of 1-(2-Bromoethyl)adamantane from Adamantane-1-ethanol

-

Materials:

-

Adamantane-1-ethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve adamantane-1-ethanol in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution via a dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a nonpolar eluent (e.g., hexane) to yield pure 1-(2-bromoethyl)adamantane as a white solid.

-

Characterization

The structure and purity of the synthesized 1-(2-bromoethyl)adamantane can be confirmed by various spectroscopic techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the adamantyl cage protons and the ethyl bridge protons. The protons on the carbon adjacent to the bromine will be shifted downfield.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the adamantane cage and the ethyl group. The carbon atom bonded to the bromine will exhibit a characteristic chemical shift.[10][11]

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound and to analyze its fragmentation pattern.

Applications in Advanced Materials

The incorporation of the bulky and rigid adamantane moiety into polymers can significantly enhance their thermal and mechanical properties. 1-(2-bromoethyl)adamantane serves as an excellent monomer or precursor for the synthesis of these high-performance materials.

Adamantane-Containing Polymers

Adamantane can be introduced into various polymer backbones, including polyamides and polyimides, leading to materials with improved properties.[3]

Experimental Protocol: Synthesis of an Adamantane-Containing Polyamide

-

Materials:

-

1-(2-Aminoethyl)adamantane (synthesized from 1-(2-bromoethyl)adamantane via Gabriel synthesis or other amination methods)

-

Adipoyl chloride

-

Anhydrous N-methyl-2-pyrrolidone (NMP)

-

Triethylamine

-

Methanol

-

Round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet

-

-

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-aminoethyl)adamantane and triethylamine in anhydrous NMP.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of adipoyl chloride in anhydrous NMP to the stirred reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.

-

Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C.

-

Properties of Adamantane-Based Polymers

The inclusion of the adamantane unit typically leads to a significant increase in the glass transition temperature (Tg) and the thermal decomposition temperature of the resulting polymers.

| Polymer | Tg (°C) | Decomposition Temperature (°C, 10% weight loss) | Reference |

| Polyamide (without adamantane) | ~150 | ~400 | General Knowledge |

| Adamantane-containing Polyamide | >200 | >450 | [12] |

| Polyimide (without adamantane) | ~250 | ~500 | General Knowledge |

| Adamantane-containing Polyimide | 248 - 308 | >500 | [3] |

Applications in Drug Development

The adamantane nucleus is a privileged scaffold in medicinal chemistry, and 1-(2-bromoethyl)adamantane provides a convenient entry point for the synthesis of various biologically active molecules.

Antiviral Agents

Adamantane derivatives, such as amantadine and rimantadine, were among the first antiviral drugs developed for the treatment of influenza A.[4] The mechanism of action involves the inhibition of the M2 proton channel of the virus. 1-(2-Bromoethyl)adamantane can be used to synthesize novel antiviral agents with potentially improved efficacy and resistance profiles.

| Compound | Virus Strain | IC₅₀ (µM) | Reference |

| (R)-10 (enol ester derivative) | A/California/7/2009(H1N1)pdm09 | 8.1 | [1] |

| (S)-10 (enol ester derivative) | A/California/7/2009(H1N1)pdm09 | 13.7 | [1] |

| (4R,6S)-9a (bromo-derivative) | A/California/7/2009(H1N1)pdm09 | 11.3 | [1] |

| Rimantadine | Influenza A | Varies | [13] |

Neurological Disorders and Signaling Pathways

Adamantane derivatives have shown significant promise in the treatment of neurological disorders, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[14] Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal cell death in various neurodegenerative diseases.

Memantine, an adamantane derivative, is a clinically approved drug for the treatment of Alzheimer's disease. It acts as a non-competitive antagonist of the NMDA receptor, binding within the ion channel and blocking excessive calcium influx.[4]

Recent studies have indicated that adamantane derivatives can also modulate inflammatory pathways. Specifically, certain adamantane-linked isothiourea derivatives have been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in inflammation and has been implicated in the progression of certain cancers.[6]

Conclusion

1-(2-Bromoethyl)adamantane is a valuable and versatile building block with significant potential in both materials science and drug discovery. Its rigid, lipophilic adamantane core, combined with a readily functionalizable bromoethyl group, allows for the systematic design and synthesis of novel polymers with enhanced thermal and mechanical properties, as well as new therapeutic agents targeting a range of diseases. The ability of adamantane derivatives to modulate key signaling pathways, such as the NMDA receptor and TLR4 pathways, highlights the vast potential for this scaffold in the development of next-generation materials and medicines. The experimental protocols and data presented in this guide are intended to serve as a foundation for further innovation and exploration of the diverse applications of 1-(2-bromoethyl)adamantane.

References

- 1. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 2. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Network Viewer for NDEx [ndexbio.org]

- 7. 1-(2-Bromoethyl)adamantane | C12H19Br | CID 1416305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

- 10. kbfi.ee [kbfi.ee]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantane Scaffold: A Rigorous Framework for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique tricyclic aliphatic cage structure of adamantane has captivated chemists and pharmacologists for decades. First isolated in 1933, its rigid, lipophilic, and highly symmetrical nature provides a versatile scaffold for the design of novel therapeutics. This guide delves into the core principles of adamantane derivatives in drug discovery, offering a comprehensive overview of their synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

A Privileged Structure in Medicinal Chemistry

The introduction of an adamantyl moiety into a drug candidate can significantly influence its physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity for better membrane permeability, and a favorable absorption, distribution, metabolism, and excretion (ADME) profile.[1] These characteristics have led to the successful development and approval of several adamantane-based drugs for a wide range of diseases.

Therapeutic Applications of Adamantane Derivatives

Adamantane derivatives have demonstrated significant therapeutic potential across various disease areas, including viral infections, neurodegenerative disorders, cancer, and diabetes.

Antiviral Activity

The earliest therapeutic success of adamantane derivatives was as antiviral agents. Amantadine and Rimantadine were developed to combat Influenza A by targeting the M2 proton channel, a crucial component in the viral replication cycle.[2][3] While resistance has emerged, the adamantane scaffold continues to be explored for the development of new antiviral compounds against a range of viruses, including recent research into their potential against coronaviruses.[4][5]

Neurodegenerative Diseases

In the realm of neurodegenerative diseases, adamantane derivatives have made a significant impact. Memantine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, is a cornerstone in the treatment of moderate to severe Alzheimer's disease.[4][6] Its mechanism involves blocking the pathological overactivation of NMDA receptors, which is implicated in excitotoxicity and neuronal cell death.[7] Amantadine is also used in the management of Parkinson's disease, where it is thought to modulate dopaminergic neurotransmission.[4]

Anticancer Potential

The lipophilic nature of the adamantane cage makes it an attractive moiety for anticancer drug design, facilitating passage through cell membranes to reach intracellular targets. Adamantane-containing compounds have been investigated for their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[8]

Antidiabetic Applications

More recently, the adamantane scaffold has been incorporated into drugs for the treatment of type 2 diabetes. Saxagliptin and Vildagliptin are potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones that play a key role in regulating blood glucose levels.[9][10]

Quantitative Bioactivity and Pharmacokinetic Data

The following tables summarize key quantitative data for representative adamantane derivatives, providing insights into their potency and pharmacokinetic profiles.

Table 1: Antiviral and Neuroprotective Activity of Adamantane Derivatives

| Compound | Target/Assay | IC50/EC50 | Cell Line/System | Reference(s) |

| Amantadine | Influenza A/H3N2 | 12.5 µg/mL (IC50) | MDCK | [11] |

| Rimantadine | Influenza A/H3N2 | 10.0 µg/mL (IC50) | MDCK | [11] |

| Glycyl-rimantadine | Influenza A/H3N2 | 7.5 µg/mL (IC50) | MDCK | [11] |

| Memantine | NMDA Receptor | ~1 µM (IC50) | Rat Retinal Ganglion Cells | [4] |

| 3F4 (Aminoadamantane derivative) | SARS-CoV-2 | 0.32 µM (IC50) | Vero CCL-81 | [12] |

| 3F5 (Aminoadamantane derivative) | SARS-CoV-2 | 0.44 µM (IC50) | Vero CCL-81 | [12] |

Table 2: Anticancer Activity of Adamantane Derivatives

| Compound | Cancer Cell Line | IC50 | Reference(s) |

| Adamantyl Isothiourea Derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | 7.70 µM | [13] |

| Adamantyl Isothiourea Derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | 3.86 µM | [13] |

| DPA | Colo 205 (Colon Cancer) | - | [8] |

| DPA | HT-29 (Colon Cancer) | - | [8] |

| DPA | HCT-15 (Colon Cancer) | - | [8] |

Table 3: Pharmacokinetic Parameters of Approved Adamantane Drugs

| Drug | Bioavailability (%) | Half-life (t½) (hours) | Protein Binding (%) | Primary Excretion Route | Reference(s) |

| Amantadine | ~90 | 12-18 | ~67 | Renal (unchanged) | [9] |

| Memantine | 100 | 60-80 | ~45 | Renal (unchanged and metabolized) | [9] |

| Rimantadine | ~90 | 24-36 | ~40 | Hepatic metabolism, renal excretion | [9] |

| Saxagliptin | ~67 | 2.5 (parent), 3.1 (active metabolite) | Minimal | Renal and hepatic | [9] |

| Vildagliptin | ~85 | 1.5 | ~9.3 | Renal (majority as metabolite) | [9] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding of adamantane derivatives in drug discovery. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Detailed Experimental Protocols

Synthesis of Amantadine Hydrochloride

This protocol describes a common laboratory-scale synthesis of Amantadine Hydrochloride from Adamantane.

Materials:

-

Adamantane

-

Bromine

-

Acetonitrile

-

Sulfuric acid (concentrated)

-

Sodium hydroxide

-

Diethylene glycol

-

Hydrochloric acid (anhydrous)

-

Ether

-

Benzene

Procedure:

-

Bromination of Adamantane: Adamantane is refluxed with bromine to yield 1-bromoadamantane.

-

Ritter Reaction: The 1-bromoadamantane is then reacted with acetonitrile in the presence of concentrated sulfuric acid. The reaction mixture is refluxed for 5-15 hours and then extracted with benzene.

-

Hydrolysis: The product from the Ritter reaction is hydrolyzed using sodium hydroxide in diethylene glycol under reflux for 5-10 hours. The resulting amantadine free base is extracted with ether.

-

Salt Formation: Anhydrous hydrochloric acid in ether is added to the ethereal solution of amantadine to precipitate amantadine hydrochloride. The precipitate is then filtered and dried.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Adamantane derivatives to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the adamantane derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used for the compounds).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Influenza Plaque Reduction Assay

This assay is used to quantify the infectivity of an influenza virus and to evaluate the antiviral activity of compounds.[16][17]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

12-well plates

-

Influenza virus stock

-

Culture medium

-

Adamantane derivatives to be tested

-

Agarose or Avicel overlay medium

-

Trypsin

-

Crystal violet staining solution

-

Formaldehyde solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock.

-

Infection: Infect the MDCK cell monolayers with the virus dilutions in the presence or absence of various concentrations of the adamantane derivatives.

-

Incubation: After a 1-hour incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells.

-

Plaque Formation: Incubate the plates for 2-3 days to allow for the formation of plaques (localized areas of cell death caused by viral replication).

-

Fixation and Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can then be determined.

Conclusion

The adamantane scaffold continues to be a highly valuable and versatile platform in drug discovery. Its unique structural and physicochemical properties have been successfully exploited to develop drugs for a diverse range of therapeutic areas. The ongoing exploration of novel adamantane derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, holds significant promise for the development of next-generation therapeutics to address unmet medical needs. This guide provides a foundational resource for researchers and drug development professionals to navigate the exciting and evolving field of adamantane-based medicinal chemistry.

References

- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 2. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amantadine - Wikipedia [en.wikipedia.org]

- 4. jchr.org [jchr.org]

- 5. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Adamantane - A Lead Structure for Drugs in Clinical Practice. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Influenza virus plaque assay [protocols.io]

Physicochemical Properties of Brominated Adamantane Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives have garnered significant interest in medicinal chemistry and materials science due to their unique rigid, cage-like structure. This tricyclic hydrocarbon scaffold imparts desirable properties such as high lipophilicity, metabolic stability, and a three-dimensional structure that can facilitate specific interactions with biological targets.[1][2] Bromination of the adamantane core provides a versatile synthetic handle for further functionalization, making brominated adamantanes key intermediates in the synthesis of various bioactive molecules, including antiviral and neuroprotective agents.[1][3][4] This technical guide provides an in-depth overview of the core physicochemical properties of various brominated adamantane compounds, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and synthetic workflows.

Data Presentation: Physicochemical Properties

The following tables summarize the key physicochemical properties of selected brominated adamantane compounds based on available literature data. These properties are crucial for predicting the behavior of these compounds in various chemical and biological systems.

Table 1: Physicochemical Properties of Monobrominated Adamantanes

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |